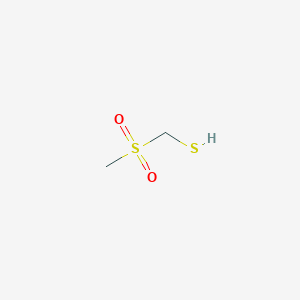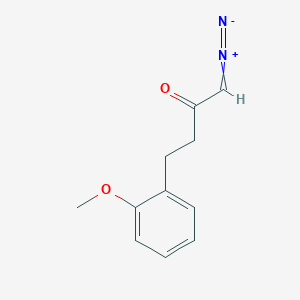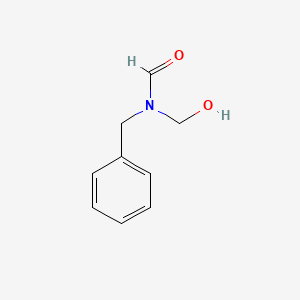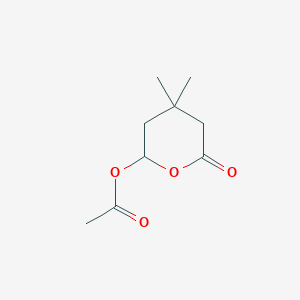
(Methanesulfonyl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Methanesulfonyl)methanethiol is an organosulfur compound with the chemical formula CH3SO2CH3SH It is a thiol derivative of methanesulfonic acid and is known for its distinctive sulfurous odor
Preparation Methods
Synthetic Routes and Reaction Conditions: (Methanesulfonyl)methanethiol can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with hydrogen sulfide in the presence of a base. The reaction proceeds as follows: [ \text{CH}_3\text{SO}_2\text{Cl} + \text{H}_2\text{S} \rightarrow \text{CH}_3\text{SO}_2\text{CH}_3\text{SH} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: (Methanesulfonyl)methanethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methanesulfonic acid.
Reduction: Reduction reactions can convert it to simpler thiol compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and bases are often employed.
Major Products Formed:
Oxidation: Methanesulfonic acid.
Reduction: Methanethiol.
Substitution: Various substituted thiol derivatives.
Scientific Research Applications
(Methanesulfonyl)methanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other sulfur-containing compounds.
Biology: It serves as a tool for studying thiol-based redox processes in biological systems.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (Methanesulfonyl)methanethiol involves its ability to act as a nucleophile due to the presence of the thiol group. It can form covalent bonds with electrophilic centers in other molecules, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Methanesulfonic acid (CH3SO3H): A strong acid used in various industrial applications.
Methanethiol (CH3SH): A simple thiol with a strong odor, used as a warning agent in natural gas.
Dimethyl sulfoxide (DMSO, (CH3)2SO): A solvent with various applications in chemistry and medicine.
Uniqueness: (Methanesulfonyl)methanethiol is unique due to its combination of sulfonyl and thiol functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to participate in both nucleophilic and electrophilic reactions sets it apart from other similar compounds.
Properties
CAS No. |
89986-78-7 |
|---|---|
Molecular Formula |
C2H6O2S2 |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
methylsulfonylmethanethiol |
InChI |
InChI=1S/C2H6O2S2/c1-6(3,4)2-5/h5H,2H2,1H3 |
InChI Key |
GQKMQCUGCFCEJP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{1-[(1-Nitroacridin-9-YL)amino]butyl}phosphonic acid](/img/structure/B14375163.png)



methanone](/img/structure/B14375190.png)

![N''-[4-(3-Amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B14375204.png)
![Dimethyl (bicyclo[2.2.1]hept-5-en-2-ylidene)propanedioate](/img/structure/B14375210.png)
![6-Methyl-3-phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14375218.png)




